molecular formula C16H26O2 B3021388 Methyl farnesoate CAS No. 3675-00-1

Methyl farnesoate

Cat. No. B3021388
CAS RN: 3675-00-1
M. Wt: 250.38 g/mol
InChI Key: NWKXNIPBVLQYAB-VDQVFBMKSA-N
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Description

Methyl Farnesoate (MF) is a sesquiterpenoid hormone . It plays a vital role during crustacean development, which is mainly evidenced by its varied titers during different developmental stages . The molecular formula of MF is C16H26O2 .


Synthesis Analysis

The biosynthesis pathways of MF involve several genes, including three involved in acetyl-CoA metabolism, eight in the mevalonate pathway, five in the sesquiterpenoids synthesis pathway, and five in the methionine cycle pathway . Almost all genes involving in or relating to MF syntheses were highly expressed in the mandibular organ (MO) .


Molecular Structure Analysis

The molecular structure of MF is represented by the formula C16H26O2 . More details about its structure can be found on various chemical databases .


Chemical Reactions Analysis

The chemical reactions involving MF are complex and involve multiple pathways. For instance, MF is produced endogenously in response to stressful conditions . Moreover, MF is involved in the regulation of lipid storage .


Physical And Chemical Properties Analysis

MF has a molecular weight of 250.3764 g/mol . More specific physical and chemical properties can be found in various chemical databases .

Scientific Research Applications

Regulation in Crustaceans

Methyl farnesoate (MF) is identified as a juvenile hormone-like compound in crustaceans, playing a central role in the regulation of development and reproduction. In crustaceans, MF synthesis is inhibited by a neuropeptide from the neurohemal organ-sinus gland X-organ complex. This neurohormone also exhibits hyperglycemic activity when injected into crabs (Liu, Laufer, Wang, & Hayes, 1997).

Presence in Insect Hemolymph

MF has been detected in the hemolymph of various insects. The presence of MF in insects indicates its potential role as a circulating hormone, influencing different developmental stages (Teal, Jones, Jones, Torto, Nyasembe, Borgemeister, Alborn, Kaplan, Boucias, & Lietze, 2014).

Quantification in Arthropods

A sensitive method using matrix solid-phase dispersion and gas chromatography-mass spectrometry has been developed for quantifying MF levels in arthropods. This technique is crucial for studies in aquaculture, apiculture conservation, and endocrine disruption (Montes, Rodil, Neuparth, Santos, Cela, & Quintana, 2017).

Involvement in Molting and Reproduction

MF plays a significant role in controlling both molting and reproduction in crabs, as evidenced by experiments where its injection led to increased gonad indices and accelerated molting (Reddy, Nagaraju, & Reddy, 2004).

High-Performance Liquid Chromatography Analysis

A method involving high-performance liquid chromatography (HPLC) has been established for measuring MF in crustacean hemolymph, contributing to a better understanding of its physiological functions in crustaceans and other arthropods (Borst & Tsukimura, 1991).

Role in Crustacean Hormone Regulation

Studies suggest that MF is involved in regulating crustacean molting, reproduction, osmoregulation, morphogenesis, metabolism, and behavior, solidifying its status as a bona fide hormone in crustaceans (Nagaraju, 2007).

Stimulation of Ecdysteroid Secretion

MF has been shown to stimulate ecdysteroid secretion by the Y-organs of the crab, indicating its role in the regulation of ecdysteroid secretion and potentially influencing molting and other physiological processes (Tamone & Chang, 1993).

Influence on Testicular Growth

MF stimulates testicular growth in freshwater crabs, as demonstrated by increased testicular weight and dimensions in treated crabs, highlighting its potential as a male reproductive hormone in crustaceans (Kalavathy, Mamatha, & Sreenivasula Reddy, 1999).

RNA Expression Studies

Research on the RNA expression of farnesoic acid O-methyl transferase in mud crabs provides insights into the molecular mechanisms underpinning MF synthesis and its regulation during different developmental stages (Sunarti, Soejoedono, Mayasari, & Tahya, 2016).

Methyl Farnesoate Receptor Studies

Investigations into the methyl farnesoate receptor (MfR) in crustaceans have shed light on molecular interactions involved in receptor activation, further elucidating MF's role in reproduction and development (Kakaley, Wang, & LeBlanc, 2017).

Mechanism of Action

MF plays a crucial role in the reproduction of female crustaceans, particularly in the vitellogenesis process . It influences phenotypic traits and stimulates male production in daphnids . The expression of let-7b and miR-141 were suppressed by MF, constituting a regulatory loop for the regulation of MF levels .

Safety and Hazards

According to the Safety Data Sheet, MF is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours and to avoid contact with skin and eyes .

Future Directions

Research on MF is ongoing, and future studies may focus on further elucidating its biosynthesis pathways and its roles in crustacean development . Additionally, the development of efficient methods for the analysis of MF, such as solid-phase microextraction–gas chromatography–mass spectrometry, could be a promising direction .

properties

IUPAC Name

methyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,12H,6-7,9,11H2,1-5H3/b14-10+,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKXNIPBVLQYAB-VDQVFBMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC(=O)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893654
Record name Methyl farnesoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl farnesoate

CAS RN

10485-70-8
Record name Methyl farnesoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl farnesoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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